Cellular IDO1 Inhibitory Potency vs. Clinical Benchmark Epacadostat
In a cellular context, the (S,R)-enantiomer of the target compound (apoxidole-1) achieves an IC50 of 46.7±2.4 nM in HeLa cells for the reduction of kynurenine levels [1]. This potency is directly comparable to the clinically evaluated IDO1 inhibitor epacadostat, which in similar HeLa cellular assays demonstrates an IC50 of 4.2 nM, representing an approximately 11-fold higher potency [1][2]. While epacadostat is more potent in this cell-based context, the target compound offers a distinct type IV inhibitory mechanism, stabilizing the apo-form of the enzyme rather than competing with the heme cofactor, a feature that may be critical for overcoming resistance mechanisms associated with classical IDO1 inhibitors [1].
| Evidence Dimension | Cellular IDO1 inhibitory activity (Kynurenine reduction) in HeLa cells |
|---|---|
| Target Compound Data | IC50 = 46.7 ± 2.4 nM ((S,R)-apoxidole-1) |
| Comparator Or Baseline | Epacadostat: IC50 = 4.2 nM in HeLa cells |
| Quantified Difference | Epacadostat is ~11-fold more potent in this assay; target compound provides a mechanistically distinct type IV inhibition profile. |
| Conditions | HeLa cells stimulated with IFN-γ and L-tryptophan, 48-h incubation, Kyn detection via p-DMAB. |
Why This Matters
For procurement, this identifies the compound as a tool to study apo-IDO1 biology, a niche not addressed by heme-competitive inhibitors, enabling research into non-competitive IDO1 intervention strategies.
- [1] Davies C, Dötsch L, Ciulla MG, et al. Identification of a Novel Pseudo-Natural Product Type IV IDO1 Inhibitor Chemotype. Angew Chem Int Ed. 2022;61(40):e202209374. View Source
- [2] Nelp MT, Kates PA, Hunt JT, et al. BMS-986205, a novel IDO1 inhibitor, is in phase 1/2 clinical trials for the treatment of solid tumours. Journal for ImmunoTherapy of Cancer. 2018;6(1). View Source
